5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one chemical structure and properties
An In-Depth Technical Guide to 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential Authored by: A Senior Application Scientist Abstract The thieno[2,3-d]pyrimidine scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one: Synthesis, Properties, and Therapeutic Potential
Authored by: A Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine bases found in DNA and RNA.[1] This structural similarity has propelled the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of a specific derivative, 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, focusing on its chemical structure, physicochemical properties, a detailed synthetic pathway, and its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering both foundational knowledge and practical insights into this promising class of molecules.
Introduction to the Thieno[2,3-d]pyrimidine Core
The fusion of a thiophene ring with a pyrimidine nucleus gives rise to the thieno[2,3-d]pyrimidine system, a heterocyclic scaffold of significant interest. These compounds are considered bioisosteres of quinazolines and purine nucleobases, which allows them to interact with a wide array of biological targets.[3] The versatility of the thieno[2,3-d]pyrimidine core has led to the discovery of potent inhibitors of various enzymes, including kinases like VEGFR-2 and EGFR, which are crucial targets in oncology.[4][5] Furthermore, derivatives have demonstrated efficacy as anti-inflammatory agents by selectively inhibiting COX-2, as well as exhibiting antimicrobial and CNS-protective properties.[1][6] The substituent pattern on the thieno[2,3-d]pyrimidine ring system plays a critical role in defining the specific biological activity and potency of each derivative.
Chemical Structure and Physicochemical Properties
The chemical structure of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is characterized by a fused thieno[2,3-d]pyrimidine core with an ethyl group at position 5 and a methyl group at position 6 of the thiophene ring. The pyrimidine ring contains a ketone at position 4 and is in its 3H-tautomeric form.
Caption: Predicted physicochemical properties of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Structural Elucidation
The definitive structure of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one would be confirmed using a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR would show characteristic signals for the ethyl and methyl protons, as well as aromatic protons on the pyrimidine ring.
¹³C NMR would confirm the presence of all nine carbon atoms, including the carbonyl carbon and the carbons of the heterocyclic rings.
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would correspond to the molecular weight of the compound.[7]
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H and C=O functional groups.[7]
Caption: Chemical structure of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Synthesis and Reaction Mechanisms
The synthesis of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one can be achieved through a multi-step process, beginning with the well-established Gewald three-component reaction.[8]
Proposed Synthetic Protocol
Step 1: Synthesis of Ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
Base Addition: Add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the mixture.
Reaction Conditions: Heat the reaction mixture to reflux and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration. The crude product can be purified by recrystallization from ethanol.
Step 2: Cyclization to form 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
Reaction Setup: In a clean, dry round-bottom flask, dissolve the synthesized ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate (1 equivalent) in formamide.
Reaction Conditions: Heat the mixture to a high temperature (typically 150-180 °C) and maintain it for several hours. The reaction progress should be monitored by TLC.
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[9]
Caption: Proposed synthetic workflow for 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Potential Biological Activities and Therapeutic Applications
While specific biological data for 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is not extensively reported, the thieno[2,3-d]pyrimidine scaffold is a well-established pharmacophore with a wide range of biological activities.
Anticancer Potential
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent anticancer agents.[3] Their mechanism of action often involves the inhibition of key signaling pathways involved in tumor growth and proliferation.
Kinase Inhibition: This class of compounds has been shown to inhibit protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), which are critical for tumor angiogenesis and cell growth.[4][5]
Microtubule Targeting: Some derivatives have been found to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[9]
Anti-inflammatory Activity
Certain substituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated selective inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.[6] This suggests a potential application in the development of novel anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.
Other Potential Applications
The thieno[2,3-d]pyrimidine core has also been explored for other therapeutic uses, including:
Central Nervous System (CNS) protective agents [1]
Future Directions and Conclusion
5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one represents a promising, yet underexplored, member of the medicinally significant thieno[2,3-d]pyrimidine family. Based on the extensive research into this scaffold, it is highly probable that this compound possesses valuable biological activities.
Future research should focus on the following areas:
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized using modern spectroscopic techniques.
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and relevant enzymatic assays (e.g., kinase inhibition, COX-2 inhibition) to determine its primary biological activity.
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs will help in understanding the SAR and optimizing the lead compound for improved potency and selectivity.
References
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194.
Li, J., et al. (2022).
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
Abdel-Maksoud, M. S., et al. (2023). Discovery of New thieno[2,3-d]pyrimidines as EGFR Tyrosine Kinase Inhibitors for Cancer Treatment. Future Medicinal Chemistry, 15(13).
Zhang, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(15), 2729.
Li, J., et al. (2022).
Zhang, X., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2018, 1-8.
Rostom, S. A. F., et al. (2016). Design, synthesis and in vitro anticancer activity of novel S-alkyl thieno[2,3-d] pyrimidinone derivatives. Der Pharma Chemica, 8(19), 349-361.
Ghorab, M. M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules, 23(7), 1774.
Kumar, A., et al. (2024). Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In.
Lee, H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[5][10]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 398.
A Technical Guide to the Biological Activity of 5,6-Disubstituted Thieno[2,3-d]pyrimidin-4-one Derivatives
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry The thieno[2,3-d]pyrimidine core is a fused heterocyclic system composed of a thiophene ring fused to a pyrimidine ring....
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Thieno[2,3-d]pyrimidine Scaffold as a Privileged Structure in Medicinal Chemistry
The thieno[2,3-d]pyrimidine core is a fused heterocyclic system composed of a thiophene ring fused to a pyrimidine ring. This scaffold has garnered significant attention in medicinal chemistry, largely because it is considered a "privileged structure." It acts as a bioisostere of naturally occurring purines and other key structures like quinazolines, allowing it to interact with a wide array of biological targets with high affinity.[1][2][3] The versatility of this core is further enhanced by substitutions, particularly at the 5 and 6 positions of the thiophene ring. These substitutions are not mere decorations; they are critical determinants of the molecule's spatial arrangement, electronic properties, and, consequently, its biological activity and target selectivity. Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological effects, including potent anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide provides an in-depth exploration of the key biological activities of 5,6-disubstituted thieno[2,3-d]pyrimidin-4-one derivatives, detailing their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
Anticancer Activity: A Multi-Targeted Approach
The thieno[2,3-d]pyrimidin-4-one scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. These derivatives exert their effects not through a single mechanism but by inhibiting multiple key targets involved in cancer cell proliferation, survival, and metastasis.
Mechanism of Action & Biological Targets
The anticancer properties of these compounds are often attributed to their ability to inhibit crucial enzymes in signaling pathways that are frequently dysregulated in cancer:
Kinase Inhibition: Many derivatives function as potent inhibitors of protein kinases, which are central to cell signaling. Key targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][7][8] By blocking the ATP-binding site of these kinases, the compounds disrupt downstream signaling cascades, leading to a halt in cell growth and proliferation.
Dihydrofolate Reductase (DHFR) Inhibition: Certain derivatives act as nonclassical, lipophilic inhibitors of DHFR, an essential enzyme for the synthesis of nucleotides and amino acids.[9] Inhibition of DHFR depletes the building blocks necessary for DNA replication, leading to cell cycle arrest and apoptosis.
Carbonic Anhydrase (CA) Inhibition: The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key target.[4][10] CA IX is overexpressed in hypoxic tumors and contributes to the acidic tumor microenvironment, promoting tumor growth and metastasis. Inhibition of CA IX can disrupt this process.
d-Dopachrome Tautomerase (MIF2) Inhibition: More recently, derivatives have been identified as inhibitors of MIF2, an enzyme implicated in cancer cell proliferation.[11] Inhibition of its tautomerase activity can induce cell cycle arrest.
Structure-Activity Relationship (SAR) Insights
The specific anticancer activity is finely tuned by the nature and position of substituents on the thieno[2,3-d]pyrimidin-4-one core:
Positions 5 and 6 (Thiophene Ring): The bulk and electronics of these groups are critical. For instance, derivatives with a cyclohexyl moiety fused at these positions have shown greater activity than those with a phenyl ring.[12] Simple dimethyl substitutions are also common and effective.[12][13][14]
Position 2: This position is a key site for modification. A 2-(benzylamino) group has been identified as a feature in some of the most active compounds.[12][13][14]
Position 3: Attaching biologically active moieties, such as various benzenesulfonamides, to this position has been a successful strategy for enhancing potency, particularly for targeting carbonic anhydrase.[4][10]
Caption: EGFR/PI3K pathway inhibition by thieno[2,3-d]pyrimidines.
Data Presentation: Antiproliferative Activity
The following table summarizes the cytotoxic activity of representative 5,6-disubstituted thieno[2,3-d]pyrimidin-4-one derivatives against various human cancer cell lines.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol describes a standard colorimetric assay to measure the inhibition of cancer cell proliferation.
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity: Combating Bacteria and Fungi
Derivatives of the thieno[2,3-d]pyrimidin-4-one scaffold have emerged as promising antimicrobial agents with activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.
Mechanism of Action & Biological Targets
Molecular docking and enzymatic assays have predicted specific intracellular targets for these compounds:
Antibacterial Target: The primary mode of antibacterial action for potent analogues is believed to be the inhibition of topoisomerase II DNA gyrase.[15] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death.
Antifungal Target: The antifungal activity is linked to the inhibition of CYP51, also known as lanosterol 14α-demethylase.[15] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Disrupting this pathway compromises membrane integrity.
Caption: A typical workflow for antimicrobial activity screening.
Structure-Activity Relationship (SAR) Insights
The antimicrobial spectrum and potency are highly dependent on the substitution patterns:
For Antibacterial Activity: A compound featuring a m-methoxyphenyl group and an ethylenediamine side chain at the C-2 position was identified as a particularly potent and broad-spectrum antibacterial agent.[15]
For Antifungal Activity: The best antifungal activity was observed in compounds bearing a p-chlorophenyl or m-methoxyphenyl group at C-2, combined with a 2-(2-mercaptoethoxy)ethan-1-ol side chain.[15]
Fused Ring Systems: The presence of an N-methyl piperidine ring fused to the thienopyrimidinone core was found to be an important pharmacophoric feature for both antibacterial and antifungal activities.[15]
Data Presentation: Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) of lead compounds against representative microbial strains.
MIC: Minimum Inhibitory Concentration, the lowest concentration of a drug that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) in a suitable broth (e.g., Mueller-Hinton Broth) to a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 128 µg/mL to 0.125 µg/mL.
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory Activity: Targeting COX-2
Chronic inflammation is a hallmark of many diseases. Thieno[2,3-d]pyrimidin-4-one derivatives have been developed as potent anti-inflammatory agents, with a focus on achieving selectivity to avoid the side effects associated with traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
Mechanism of Action & Biological Target
The primary mechanism for the anti-inflammatory effects of these compounds is the selective inhibition of Cyclooxygenase-2 (COX-2).[16][17]
COX Enzymes: COX-1 is constitutively expressed and plays a role in physiological functions like protecting the gastric mucosa. COX-2 is an inducible enzyme, upregulated at sites of inflammation, that is responsible for the synthesis of prostaglandins (like PGE2) which mediate pain and inflammation.[17][18]
Selective Inhibition: By selectively inhibiting COX-2 over COX-1, these derivatives can reduce inflammation without causing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[17]
Caption: Arachidonic acid cascade and selective COX-2 inhibition.
Structure-Activity Relationship (SAR) Insights
Selectivity and potency are dictated by specific structural features:
Position 2: A para-fluorophenyl substituent at this position was found to be crucial for potent and selective inhibition of the COX-2 isoenzyme.[17]
Position 3: Modifications to the 3-amino group, such as the formation of Schiff bases with various aromatic aldehydes, have yielded compounds with significant in vivo anti-inflammatory activity comparable to diclofenac.[16][18]
Data Presentation: COX-2 Inhibition and Selectivity
SI: A higher Selectivity Index indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro Human COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin by recombinant human COX-1 and COX-2 enzymes.
Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzyme.
Reaction Mixture: Prepare a reaction buffer containing the enzyme, a heme cofactor, and the test compound at various concentrations.
Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).
Termination: Stop the reaction by adding a quenching solution (e.g., a strong acid).
Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a specific enzyme immunoassay (EIA) kit.
Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration relative to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 and calculate the Selectivity Index.
Synthesis and Characterization
The therapeutic potential of these derivatives is underpinned by robust and efficient synthetic methodologies that allow for the systematic exploration of structure-activity relationships.
General Synthetic Approach
A common and versatile route to the 5,6-disubstituted thieno[2,3-d]pyrimidin-4-one core begins with a substituted 2-aminothiophene-3-carboxylate or carbonitrile. This starting material is often synthesized via the Gewald reaction. The core is then constructed through cyclization reactions. One-pot syntheses, which improve efficiency and yield, have also been developed.[1][12][14]
Caption: A generalized synthetic route to the target compounds.
Example Protocol: Synthesis of 3-(pyridin-4-yl)-2-phenyl-5,6-disubstituted-thieno[2,3-d]pyrimidin-4(3H)-one
This protocol is adapted from a reported synthesis.
Step 1: Acylation: To a solution of a 5,6-disubstituted-2-aminothiophene-3-carboxylic acid (1 equivalent) in a suitable solvent, add benzoyl chloride (1.1 equivalents). The reaction is typically carried out in the presence of a base.
Step 2: Intermediate Formation: The acylated intermediate, 2-(benzoylamino)thiophene-3-carboxylic acid, is formed. This crude compound can often be used in the next step without extensive purification.
Step 3: Cyclization: A mixture of the intermediate (1 equivalent) and 4-aminopyridine (1.5 equivalents) in glacial acetic acid is heated to reflux for 4-6 hours.
Work-up: After cooling, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration.
Purification: The crude product is purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate eluent) to yield the pure target compound.
Characterization: The structure of the final compound is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[4]
Conclusion and Future Perspectives
The 5,6-disubstituted thieno[2,3-d]pyrimidin-4-one scaffold is unequivocally a privileged structure in modern drug discovery. Its bioisosteric relationship with purines provides a foundational advantage for interacting with a multitude of biological targets. Research has demonstrated that strategic substitutions at the 2, 3, 5, and 6 positions can yield highly potent and selective agents with diverse therapeutic potential, spanning oncology, infectious diseases, and inflammatory conditions.
The causality behind experimental choices is clear: the goal is to optimize the fit of these molecules into the active sites of specific enzymes like kinases, DNA gyrase, or cyclooxygenase. The structure-activity relationship data gathered to date provides a robust roadmap for future design.
Future efforts should focus on:
Lead Optimization: Further refining the structures of the most potent compounds to enhance efficacy, selectivity, and pharmacokinetic properties (ADME).
In Vivo Studies: Moving promising candidates from in vitro assays to in vivo animal models to assess their efficacy and safety profiles in a physiological context.
Novel Target Exploration: Leveraging the versatility of the scaffold to explore its inhibitory potential against other clinically relevant targets.
The self-validating nature of the described protocols—whereby SAR trends logically emerge from systematic modifications and testing—ensures that the continued exploration of thieno[2,3-d]pyrimidin-4-ones will remain a highly productive endeavor for drug development professionals.
References
Prabhakar V, Durgaprasad G, Babu KS, Lahari SVNS (2019) Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Med Chem (Los Angeles) 9: 024-0029. [Link]
Shyyka O, Pokhodylo N, Finiuk N, et al. (2018) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)- and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica 86(3): 28. [Link]
Tzortzi V, Kapustianyk V, Naumchyk V, et al. (2021) Synthesis, biological evaluation and QSAR studies of new thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial and antifungal agents. Bioorganic Chemistry 106: 104482. [Link]
Ukrainets I, Petrushova L, Dzyubenko S, et al. (2015) Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Der Pharma Chemica 7(10):339-345. [Link]
Ghorab MM, Alsaid MS, El-Gazzar AR. (2015) Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Cancer Science & Therapy 7: 292-299. [Link]
Shyyka O, Pokhodylo N, Finiuk N, et al. (2018) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)- and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. Scientia Pharmaceutica 86(3): 28. [Link]
Al-Obaid AM, Abdel-Alim AA, Al-Badawi MA, et al. (2012) Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. European Journal of Medicinal Chemistry 54: 537-543. [Link]
Shyyka O, Pokhodylo N, Finiuk N, et al. (2018) Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)- and Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives. ResearchGate. [Link]
SLNA7. (n.d.). Evaluation of in-vitro anti-inflammatory activity of novel substituted thieno[2,3-d]pyrimidin-4-yl-amine molecules. Academia.edu. [Link]
Anonymous. (n.d.). Synthesis and Antimicrobial Studies of Some Novel Thieno[2,3-d]pyrimidine derivatives. Semantic Scholar. [Link]
Al-Suhaimi K, Afzal M, Al-Tamimi AM, et al. (2022) Identification of thieno[2,3-d] pyrimidine-sulfonamide as an anticancer agent: synthesis, crystal structure, cytotoxicity, molecular docking, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics 40(20): 10077-10090. [Link]
Xu S, Zhu Y, Liu N, et al. (2018) Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules 23(11): 2788. [Link]
Moustafa MA. (2015) Synthesis and antiinflammatory activity of certain thienopyrimidine derivatives. ResearchGate. [Link]
El-Gazzar ABA, Hafez HN, Nawas AN. (2007) Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica 57(4): 395-411. [Link]
Rashad AE, Hegab MI, Abdel-Megeid RE, et al. (2016) Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry 108: 504-523. [Link]
Anonymous. (n.d.). Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones. Scribd. [Link]
Patel NC, Raja AS, Saralaya R, et al. (2024) Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 Inhibitors. Indian Journal of Pharmaceutical Education and Research 58(1): 123-131. [Link]
Kassab AE, El-Sayed WA, El-Malah AA, et al. (2016) Design, Synthesis and Biological Evaluation of New Thieno[2,3-d]pyrimidines as Anti-inflammatory Agents. Medicinal Chemistry 12(4): 384-393. [Link]
El-Gazzar AR, Al-Gazzar AM, Al-Dhfyan A, et al. (2022) Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. ACS Omega 7(49): 45511-45524. [Link]
Kim JS, Park HJ, Kim JA, et al. (2022) 1,3-Bis(5,6,7,8-tetrahydrobenzo[4][16]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank 2022(3): M1421. [Link]
Ghorab MM, Alsaid MS, El-Gazzar AR. (2015) Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies. [Link]
Guo W, Wang M, Li Y, et al. (2023) Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society 34(2): 238-247. [Link]
Guo W, Wang M, Li Y, et al. (2023) Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
Chen YC, Tu YC, Huang YC, et al. (2022) Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry 65(3): 2367-2384. [Link]
Guo W, Wang M, Li Y, et al. (2023) Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
Hafez HN, El-Gazzar AR. (2010) Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry 45(9): 4467-4474. [Link]
This guide provides a comprehensive technical analysis of the Thienopyrimidine scaffold, designed for medicinal chemists and drug discovery scientists.[1] It synthesizes structural logic, synthetic accessibility, and str...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical analysis of the Thienopyrimidine scaffold, designed for medicinal chemists and drug discovery scientists.[1] It synthesizes structural logic, synthetic accessibility, and structure-activity relationships (SAR) into a cohesive framework.[2]
Executive Summary: The Bioisosteric Advantage
The thienopyrimidine scaffold represents a "privileged structure" in medicinal chemistry, primarily utilized as a bioisostere of quinazolines and purines (adenine/guanine).
Structural Logic: Replacing the phenyl ring of quinazoline with a thiophene ring alters the electron density and lipophilicity (
), often improving metabolic stability and solubility while maintaining the flat aromatic geometry required for ATP-competitive binding.
Isomeric Diversity: The scaffold exists primarily in two isomeric forms relevant to drug discovery:
Thieno[2,3-d]pyrimidine: Often mimics the quinazoline core (e.g., EGFR inhibitors).
Thieno[3,2-d]pyrimidine: The core of potent PI3K inhibitors (e.g., GDC-0941/Pictilisib).
This guide dissects the SAR of these scaffolds, providing a roadmap for optimizing potency, selectivity, and physicochemical properties.
Scaffold Architecture & Synthesis
Before analyzing activity, one must master the access. The Gewald Reaction is the industry-standard entry point for constructing the substituted thiophene precursor.
Protocol: React 4-chloro intermediate with the desired amine to install the "Hinge Binder" motif.
Synthesis Visualization (DOT)
Caption: Step-by-step synthetic pathway from raw materials to functionalized scaffold via the Gewald reaction.
SAR Analysis by Position
The biological activity of thienopyrimidines is dictated by substitutions at four key vectors.
Position C4: The Hinge Binder (Critical)
This position interacts with the ATP-binding hinge region of kinases.
Anilines (e.g., 3-chloro-4-fluoroaniline): Common in EGFR inhibitors. The NH acts as a hydrogen bond donor to the hinge backbone (e.g., Met793 in EGFR).
Morpholines: Common in PI3K inhibitors.[4] The oxygen atom of morpholine often forms a water-mediated H-bond or interacts directly with the hinge (e.g., Val851 in PI3K
).
SAR Insight: Steric bulk here is tolerated but limited. Aromatic amines increase potency but decrease solubility; aliphatic amines (morpholine, piperazine) improve pharmacokinetic (PK) profiles.
Positions C5 & C6 (Thiophene Ring): The Hydrophobic Pocket
These positions project into the hydrophobic back pocket (Gatekeeper region) or solvent-exposed areas depending on the target.
Fused Rings (Cyclopentyl/Cyclohexyl): Creating a tricyclic system (e.g., 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) increases lipophilicity and fills large hydrophobic pockets.
Aryl Substituents (C6): In EGFR inhibitors, a phenyl group at C6 (often with electron-withdrawing groups) is essential for nanomolar potency.
SAR Insight:
C6-Aryl: Increases potency against tyrosine kinases.
C5-Methyl: Small alkyl groups here can twist the core, affecting planarity and selectivity.
Position C2: The Selectivity Vector
Often used to fine-tune physicochemical properties or reach the ribose-binding pocket.
Unsubstituted (H): Maintains high ligand efficiency (LE).
Morpholine/Urea: Large groups here can induce selectivity by clashing with non-conserved residues in the solvent front.
Bioisosterism: Replacing the C2-Hydrogen with an amine (
) converts the scaffold into a direct bioisostere of Guanine.
SAR Data Summary Table (Representative)
Target
Isomer
C4 Substituent (Hinge)
C6 Substituent (Pocket)
C2 Substituent
Activity (IC)
EGFR
Thieno[2,3-d]
3-Cl-4-F-phenylamine
Phenyl
H
< 10 nM
PI3K
Thieno[3,2-d]
Morpholine
Indazole (via linker)
2-aminopyrimidine
< 5 nM (GDC-0941)
VEGFR-2
Thieno[2,3-d]
Aryl Urea
Methyl
Methyl
~ 1.2 µM
Visualizing the SAR Logic
This diagram maps the functional zones of the scaffold to their biological roles.
Caption: Functional mapping of the thienopyrimidine scaffold vectors to kinase binding domains.
Case Study: Thieno[3,2-d]pyrimidine in PI3K Inhibition
Medicinal chemistry applications of 5-ethyl-6-methylthieno[2,3-d]pyrimidine analogs
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Ethyl-6-methylthieno[2,3-d]pyrimidine Analogs Authored by: Gemini, Senior Application Scientist Abstract The thieno[2,3-d]pyrimidine scaffold repre...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 5-Ethyl-6-methylthieno[2,3-d]pyrimidine Analogs
Authored by: Gemini, Senior Application Scientist
Abstract
The thieno[2,3-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, valued for its structural resemblance to endogenous purines and its proven success as a privileged core for a multitude of drug targets.[1][2][3] This guide delves into the specific subclass of 5-ethyl-6-methylthieno[2,3-d]pyrimidine analogs, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will explore the synthetic rationale, dissect critical structure-activity relationships (SAR), and illuminate their application in targeting key enzymes, particularly protein kinases. This document is designed not merely as a review, but as a functional guide, integrating field-proven insights with detailed experimental protocols and data visualization to empower the next wave of discovery in this chemical space.
The Thieno[2,3-d]pyrimidine Core: A Privileged Scaffold
The fusion of a thiophene ring with a pyrimidine system creates the thieno[2,3-d]pyrimidine heterocycle. This scaffold is a bioisostere of purines and quinazolines, structures fundamental to cellular signaling and replication.[4] This mimicry allows these analogs to effectively compete with endogenous ligands, most notably Adenosine Triphosphate (ATP) in the active sites of protein kinases.[2][5] The inherent chemical stability and synthetic tractability of the thieno[2,3-d]pyrimidine core have led to its exploration in a wide array of therapeutic areas, including oncology, inflammation, and infectious diseases.[3][6][7]
The specific focus of this guide, the 5-ethyl-6-methyl substitution pattern, provides a unique set of physicochemical properties. These small alkyl groups on the thiophene ring enhance lipophilicity, which can be crucial for cell permeability and oral bioavailability. Furthermore, they introduce specific steric and hydrophobic characteristics that can be exploited to achieve selective and potent interactions within the often-tight confines of a target's binding pocket.
Synthetic Strategy: Building the Core Scaffold
A robust and versatile synthetic route is paramount for generating a library of analogs for SAR studies. The most common and efficient approach to the 5-ethyl-6-methylthieno[2,3-d]pyrimidine core begins with the celebrated Gewald aminothiophene synthesis, followed by pyrimidine ring formation and functionalization.
The causality behind this multi-step approach is rooted in efficiency and modularity. The Gewald reaction (Step 1) reliably constructs the substituted thiophene ring, which is the foundation. Cyclization (Step 2) forms the stable pyrimidinone. Conversion to the 4-chloro intermediate (Step 3) is a critical activation step, transforming a relatively inert position into a highly reactive electrophilic site. This "activated" intermediate is then poised for nucleophilic aromatic substitution (SNAr) with a diverse range of amines or other nucleophiles (Step 4), allowing for the systematic exploration of chemical space at the key R1 position, which is often crucial for target engagement.
Caption: General synthetic workflow for 5-ethyl-6-methylthieno[2,3-d]pyrimidine analogs.
Application as Kinase Inhibitors: A Deep Dive
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[1] The thieno[2,3-d]pyrimidine scaffold is exceptionally well-suited to target the ATP-binding site of these enzymes.[5]
Mechanism of Action and Key Interactions
A typical 5-ethyl-6-methylthieno[2,3-d]pyrimidine-based kinase inhibitor operates by occupying the adenine-binding region of the ATP pocket. Key interactions generally include:
Hinge-Binding: The N1 or N3 nitrogen of the pyrimidine ring forms a crucial hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of adenine.
Hydrophobic Pockets: The core scaffold and its substituents occupy adjacent hydrophobic pockets. The 5-ethyl and 6-methyl groups are positioned to make favorable van der Waals contacts in a hydrophobic channel.
Solvent-Front Exposure: The 4-position substituent (R1) typically extends towards the solvent-exposed region of the active site, providing the primary handle for modulating potency, selectivity, and pharmacokinetic properties.
Caption: Key interactions of a thieno[2,3-d]pyrimidine inhibitor in a kinase active site.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold has yielded critical insights into the structural requirements for potent kinase inhibition. While specific SAR is target-dependent, general trends can be summarized.
Balances hydrophobic and potential halogen-bonding interactions in the active site.
Bulky or rigid groups
Can increase potency but may reduce selectivity
Fills larger pockets but may clash with residues in other kinases.
Solubilizing groups (e.g., morpholine)
May decrease potency but improves physicochemical properties
Enhances solubility and metabolic stability, crucial for in vivo applications.[8]
Position 2 (R2)
Hydrogen, Amino
Generally well-tolerated or beneficial
The 2-amino group can form additional hydrogen bonds.[9]
Small alkyl groups
Can increase lipophilicity
May offer minor hydrophobic interactions.
Positions 5 & 6
Ethyl & Methyl
Core Defining
Provides a specific hydrophobic footprint; replacing these with larger or smaller groups would significantly alter the SAR profile. Elongation of the alkyl chain can increase lipophilicity and potency against certain targets like DHFR.[10]
This table synthesizes general principles observed across multiple studies on thieno[2,3-d]pyrimidine kinase inhibitors.[1][8][10]
Key Experimental Protocols
To translate theoretical design into tangible results, robust and reproducible assays are essential. The following protocols represent self-validating systems for assessing the biological activity of newly synthesized analogs.
Protocol: Cell Viability (MTT) Assay
This assay determines the concentration at which a compound inhibits cell proliferation by 50% (IC50), a primary indicator of cytotoxic potential.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[8]
Step-by-Step Methodology:
Cell Culture: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
Compound Treatment: Prepare serial dilutions of the 5-ethyl-6-methylthieno[2,3-d]pyrimidine analogs in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
Incubation: Incubate the plates for 48 to 72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: A standardized workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The 5-ethyl-6-methylthieno[2,3-d]pyrimidine scaffold is a highly promising platform for the development of targeted therapeutics. Its synthetic accessibility and well-understood SAR profile, particularly in the realm of kinase inhibition, make it an attractive starting point for drug discovery campaigns.
Future work in this area should focus on several key objectives:
Enhancing Selectivity: While potency is often achievable, kinase selectivity remains a major challenge. Future designs should leverage subtle differences in the ATP-binding sites of different kinases to minimize off-target effects.
Exploring New Targets: While kinases are a primary focus, the scaffold's versatility suggests it could be adapted for other enzyme families, such as dihydrofolate reductase (DHFR) or as microtubule targeting agents.[9][10]
Optimizing ADME Properties: Early consideration of absorption, distribution, metabolism, and excretion (ADME) properties is crucial. Integrating solubility-enhancing moieties and designing for metabolic stability will be key to translating potent inhibitors into viable drug candidates.
This guide has provided a technical framework for understanding and advancing the medicinal chemistry of 5-ethyl-6-methylthieno[2,3-d]pyrimidine analogs. By combining rational design with rigorous experimental validation, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
Guo, X., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5). [Link]
Saddik, M. S., et al. (2017). Synthesis and antitumor activity of some novel thieno [2, 3-d] pyrimidine derivatives. Asian Journal of Pharmaceutical and Clinical Research, 10(5), 358-363. [Link]
Kovaleva, T. M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones. Molecules, 23(7), 1752. [Link]
Gangjee, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(1), 283. [Link]
Elrazaz, E. Z., Serya, R. A. T., Ismail, N. S. M., & Abou El Ella, D. A. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. ResearchGate. [Link]
Devinyak, O. T., et al. (2012). Quantitative Structure-Activity Relationship Study and Directed Synthesis of Thieno[2,3-d]pyrimidine-2,4-diones as Monocarboxylate Transporter 1 Inhibitors. Medicinal Chemistry Research, 21(9), 2263-2272. [Link]
Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194. [Link]
El-Hag, F., Elrashedy, A., et al. (2022). Synthesis, biological activity, and in silico studies of thieno[2,3-d]pyrimidine and thieno[2,3-d]triazine derivatives. Egyptian Pharmaceutical Journal. [Link]
Gomha, S. M., et al. (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors. Molecules, 27(23), 8496. [Link]
Liu, Z., et al. (2021). Discovery of new thieno[2,3-d]pyrimidine and thiazolo[5,4-d]pyrimidine derivatives as orally active phosphoinositide 3-kinase inhibitors. European Journal of Medicinal Chemistry, 209, 112885. [Link]
Abuelizz, H. A., et al. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][6][8][11]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1056. [Link]
Zhang, Y., et al. (2020). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 25(18), 4057. [Link]
Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2020). Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Elrazaz, E. Z., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences. [Link]
Gomaa, M. A. M., & Khedr, M. A. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1431. [Link]
Al-Said, M. S., et al. (2016). Design, synthesis and in vitro anticancer activity of novel S-alkyl thieno[2,3-d] pyrimidinone derivatives. Der Pharma Chemica, 8(2), 237-247. [Link]
Wang, Y., et al. (2014). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2014, 1-6. [Link]
Reddy, T. S., et al. (2016). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 14(3), 963-976. [Link]
Bozorov, K., Zhao, J., Elmuradov, B., Pataer, A., & Aisa, H. A. (2015). Recent developments regarding the use of thieno[2,3-d]pyrimidin-4-one derivatives in medicinal chemistry, with a focus on their synthesis and anticancer properties. European Journal of Medicinal Chemistry, 102, 552-573. [Link]
Gomaa, M. A. M., & Khedr, M. A. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. MDPI. [Link]
Gangjee, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][6]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Semantic Scholar. [Link]
Technical Guide: Thieno[2,3-d]pyrimidin-4(3H)-one Scaffolds as Next-Generation Kinase Inhibitors
Executive Summary The thieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere to the quinazolin-4-one core found in approved kinase inhibitors l...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, serving as a robust bioisostere to the quinazolin-4-one core found in approved kinase inhibitors like Gefitinib and Erlotinib. Its significance lies in its ability to mimic the purine ring of ATP, allowing it to anchor effectively within the hinge region of various protein kinases.
This guide provides a technical deep-dive into the design, synthesis, and biological validation of these scaffolds. It focuses on their application as multi-target tyrosine kinase inhibitors (TKIs), specifically targeting EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), and PI3K (Phosphoinositide 3-kinase).
Chemical Architecture & Synthesis
The core advantage of the thieno[2,3-d]pyrimidine system is its synthetic accessibility and the electronic tunability of the thiophene ring, which offers different pi-stacking characteristics compared to a benzene ring.
The Gewald Reaction: The Synthetic Engine
The most authoritative method for constructing this scaffold is the Gewald reaction , a multi-component condensation that yields the 2-aminothiophene intermediate.[1] This is followed by cyclization to form the pyrimidine ring.[2]
Mechanism of Action:
Knoevenagel Condensation: Ketone/aldehyde reacts with an activated nitrile.[1]
Sulfurization: Elemental sulfur attacks the alkylidene intermediate.
Cyclization: Intramolecular ring closure yields the 2-aminothiophene.
Synthesis Workflow Visualization
The following diagram outlines the standard synthetic pathway from raw materials to the final kinase inhibitor candidate.
Caption: Step-wise synthesis of thieno[2,3-d]pyrimidin-4(3H)-one via the Gewald reaction and subsequent cyclization.
Medicinal Chemistry & SAR (Structure-Activity Relationship)
To optimize this scaffold for kinase inhibition, specific substitutions are required to maximize binding affinity (IC50) and selectivity.
Critical Substitution Points
Position C-2 (Pyrimidine Ring): This is the primary vector for diversity. Introducing bulky hydrophobic groups (e.g., benzylamino, substituted anilines) here often improves potency by occupying the hydrophobic pocket adjacent to the ATP binding site.
Position C-4 (Pyrimidine Ring): The carbonyl oxygen (C=O) typically acts as a hydrogen bond acceptor interacting with the kinase hinge region. Replacing this with a chlorine atom allows for nucleophilic substitution, but the "one" (carbonyl) form is essential for specific H-bond donor/acceptor motifs.
Positions C-5 & C-6 (Thiophene Ring):
Alkyl/Cycloalkyl (e.g., Cyclohexyl): Enhances hydrophobic interactions. Fused cyclohexane rings (forming benzo[b]thiophene analogs) are highly potent against EGFR.
Phenyl: Can be tolerated but often requires electron-donating groups (EDGs) to maintain activity.
SAR Logic Map
Caption: Strategic substitution zones on the scaffold for optimizing kinase inhibitory activity.
Therapeutic Targets and Signaling
The thieno[2,3-d]pyrimidin-4(3H)-one scaffold functions primarily as an ATP-competitive inhibitor.
Primary Targets
EGFR (ErbB1): Overexpressed in NSCLC (Non-Small Cell Lung Cancer). Derivatives with a 2-(benzylamino) substitution have shown IC50 values in the nanomolar range, comparable to Gefitinib.
VEGFR-2: Critical for tumor angiogenesis. 4-substituted thienopyrimidines can block the ATP pocket of VEGFR-2, preventing downstream signaling (RAF/MEK/ERK).
PI3K (Phosphoinositide 3-kinase): The scaffold is structurally similar to the adenine base of ATP, making it a natural template for PI3K inhibition, affecting cell survival pathways (Akt/mTOR).
Kinase Signaling Cascade
Caption: Mechanism of action showing the interception of EGFR/VEGFR signaling pathways by the inhibitor.
Experimental Protocols
These protocols are designed to be self-validating. The synthesis includes a crystallization step that acts as a purity checkpoint, and the kinase assay uses a reference standard (Sorafenib/Gefitinib) for validation.
Protocol A: Synthesis of 2-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
Objective: Synthesize the core scaffold using the Gewald method.[1]
Fit to Sigmoidal Dose-Response curve (Variable Slope).
Control: Sorafenib should yield an IC50 ~30-50 nM.
Data Summary: Comparative Potency
The following table summarizes reported potency data for thieno[2,3-d]pyrimidin-4(3H)-one derivatives against key cancer cell lines and kinases.
Compound ID
R-Group (C-2)
R-Group (C-5/6)
Target
IC50 (µM/nM)
Ref
5a
Benzylamino
Dimethyl
EGFR (WT)
0.037 µM
[1]
8b
Subst. Phenyl
Cycloheptyl
VEGFR-2
5.0 nM
[2]
19
4-OH-Benzyl
Cyclohexyl
A549 (Lung)
0.94 µM
[3]
Gefitinib
(Control)
-
EGFR (WT)
0.033 µM
[1]
Sorafenib
(Control)
-
VEGFR-2
30-50 nM
[2]
Note: Data aggregated from peer-reviewed studies (see References).
References
Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives.
Source: Scientia Pharmaceutica (2018).[3]
URL:[Link][4][5][6]
Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design, synthesis and enzyme inhibitory evaluation.
Source: Bioorganic Chemistry (2021).[4][7]
URL:[Link]
Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.
Source: International Journal of Molecular Sciences (2019).
URL:[Link]
Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents.
Source: Future Journal of Pharmaceutical Sciences (2016).
URL:[Link]
Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K.
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022).
URL:[Link][2][8]
Thermodynamic Stability of Thieno[2,3-d]pyrimidinone Tautomers: A Technical Guide
Executive Summary The thieno[2,3-d]pyrimidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolinones. Its efficacy in inhibiting receptor tyros...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The thieno[2,3-d]pyrimidin-4-one scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for purines and quinazolinones. Its efficacy in inhibiting receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and microbial pathogens relies heavily on its ability to form specific hydrogen bond networks. However, this scaffold is subject to prototropic tautomerism , a phenomenon where the migration of a proton alters the hydrogen bond donor/acceptor profile, lipophilicity, and solvation energy.
This guide provides a rigorous analysis of the thermodynamic stability of these tautomers. It establishes the N3-H lactam as the dominant species in solution and solid phases, validated through a convergence of Density Functional Theory (DFT) calculations and NMR spectroscopy.
The Structural Landscape: Defining the Tautomers
For thieno[2,3-d]pyrimidin-4-one, three primary tautomeric forms are theoretically possible. Understanding the electronic distribution of each is critical for accurate molecular modeling and docking studies.
The Primary Species
Form A: 3H-Lactam (N3-H)
Structure: Proton resides on N3; Carbonyl at C4.
Characteristics: High dipole moment; dominant hydrogen bond donor (NH) and acceptor (C=O).
Prevalence: >99% in polar solvents (DMSO, H₂O) and crystal lattice.
Form B: Lactim (4-OH)
Structure: Proton resides on Oxygen at C4; Aromatic pyrimidine ring.
Characteristics: Amphoteric hydroxyl group.
Prevalence: Trace amounts in solution; may be stabilized in gas phase or non-polar solvents via intramolecular hydrogen bonding if substituents allow.
Form C: 1H-Lactam (N1-H)
Structure: Proton resides on N1.
Characteristics: Generally high-energy due to steric proximity to the thiophene sulfur and disruption of the preferred electronic conjugation.
The "Ambident Nucleophile" Consequence
While the N3-H lactam is thermodynamically stable, the anion formed upon deprotonation is resonance-stabilized across N3, O, and N1. This makes the scaffold an ambident nucleophile , capable of reacting at N or O depending on the electrophile "hardness" and solvent conditions (HSAB theory).
Computational Thermodynamics: The DFT Approach[1]
To quantify stability, we employ Density Functional Theory (DFT).[1] The energy gaps between tautomers determine the Boltzmann population distribution.
Gas Phase Stability
In the gas phase, the energy difference (
) between the Lactam (N3-H) and Lactim (OH) forms is often narrow (< 5 kcal/mol). The aromaticity of the fully conjugated lactim pyrimidine ring offers stabilization that competes with the strength of the lactam C=O bond.
Solvation Effects (PCM/SMD Models)
The stability landscape shifts drastically in solution. The N3-H lactam is significantly more polar than the lactim.
Dielectric Stabilization: High-dielectric solvents (Water, DMSO) preferentially stabilize the more polar lactam form.
Result:
(Lactim - Lactam) becomes highly positive (> 7-10 kcal/mol), effectively locking the molecule in the N3-H state.
Visualization of the Equilibrium
The following diagram illustrates the thermodynamic relationship and the energy penalty associated with tautomerization.
Caption: Thermodynamic equilibrium favoring the N3-H lactam form, driven by dipolar stabilization in polar media.
Experimental Validation: The "Ground Truth"
A computational prediction is only a hypothesis until validated. We utilize a self-validating workflow combining NMR and X-ray crystallography.
NMR Spectroscopy Evidence
The most distinct marker for the thieno[2,3-d]pyrimidin-4-one tautomer is the chemical shift of the exchangeable proton.
Observation: In DMSO-
, a broad singlet consistently appears at 12.0 – 13.5 ppm .
Interpretation: This extreme deshielding is characteristic of a lactam NH proton involved in hydrogen bonding. A lactim OH would typically appear upfield or exhibit different exchange kinetics.
15N-HMBC: Cross-peaks between the proton at ~12.5 ppm and the adjacent carbonyl carbon (C4) and C2 definitively place the proton on Nitrogen.
X-Ray Crystallography
Solid-state analysis invariably reveals the N3-H / C4=O motif, often forming centrosymmetric dimers linked by dual
hydrogen bonds, mimicking base-pairing in DNA.
Detailed Protocols
Protocol A: Computational Assessment (DFT)
Use this workflow to predict tautomer ratios for new derivatives.
Structure Generation: Build 3D models of N3-H, N1-H, and O-H tautomers.
Conformational Search: Use Molecular Mechanics (MMFF94) to find global minima.
Geometry Optimization:
Software: Gaussian 16 or ORCA.
Functional/Basis Set: B3LYP-D3(BJ)/6-311++G(d,p) or M06-2X/def2-TZVP.
Reasoning: M06-2X handles dispersion forces in stacked heterocycles better than standard B3LYP.
Solvation Modeling:
Apply SMD (Solvation Model based on Density) for DMSO (
).
Critical Step: Do not use gas-phase geometries for solution energy; re-optimize in solvent.
Frequency Calculation: Ensure no imaginary frequencies (NIMAG=0). Extract Gibbs Free Energy (
).
Boltzmann Weighting:
Result: If
(Lactim - Lactam) > 3 kcal/mol, the Lactim population is < 1%.
Protocol B: Experimental Characterization (NMR)
Use this to confirm the computational prediction.
Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-
. (Avoid due to poor solubility and aggregation).
Acquisition:
Run standard
NMR (16 scans).
Run
HMBC (optimized for Hz).
Analysis:
Look for the signal > 12 ppm.
Validation Check: Add
. The signal at >12 ppm should disappear immediately (fast exchange), confirming it is N-H/O-H and not C-H.
Differentiation: If the signal correlates to a carbon at ~158-165 ppm (C=O) in HMBC, it is the Lactam.
Implications for Drug Design
Understanding this stability is paramount for:
Molecular Docking: Docking the wrong tautomer (e.g., Lactim) leads to incorrect H-bond scoring. You must dock the N3-H Lactam .
Permeability: The Lactam is more polar. To improve passive permeability, temporary "masking" of the N3-H via prodrug strategies or transient tautomeric shifts in the lipophilic membrane core may be relevant.
Sirakanyan, S. N., et al. (2016).[2] "Investigation of the lactam-lactim and Thiolactam-thiolactim Tautomerism in the 2,2,5-Trimethylpyrano...furo(thieno)[3,2-d]pyrimidines." Current Organic Chemistry, 20(12), 1350-1358.[2] Link
Al-Salahi, R., et al. (2010). "Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines." Molecules, 15(9), 6588-6603. Link
Joshi, R. S., et al. (2013). "Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors." Journal of Chemistry, 2013, Article ID 284319. Link
Stanovnik, B., & Tišler, M. (1982). "Tautomerism of pyrimidines and pyrimidines fused to a five-membered heterocycle." Advances in Heterocyclic Chemistry, 32, 1-206. Link
Gaussian, Inc. "Gaussian 16 User Reference: SCRF (Solvation) Methods." Link
One-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones from ethyl 2-aminothiophene-3-carboxylate
Executive Summary & Strategic Rationale The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline and purine. Derivatives of this core exhibit poten...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Rationale
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of quinazoline and purine. Derivatives of this core exhibit potent inhibition against tyrosine kinases (EGFR, VEGFR), phosphodiesterases, and have shown promise as antimicrobial and antiviral agents.
This Application Note details the one-pot synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones starting from ethyl 2-aminothiophene-3-carboxylate. Unlike multi-step procedures that require the isolation of formimidate or amide intermediates, the protocols defined here leverage in situ activation to drive cyclization, minimizing solvent waste and maximizing throughput.
Key Advantages of this Protocol:
Atom Economy: Eliminates intermediate isolation steps.
Scalability: Validated for gram-scale synthesis.
Versatility: adaptable for C2-unsubstituted (Formamide method) and N3-substituted (Orthoester method) analogs.
Mechanistic Insight
Understanding the reaction pathway is critical for troubleshooting. The transformation proceeds via a Niementowski-type cyclocondensation .
Reaction Pathway Analysis[1]
Activation: The amine of the thiophene attacks the electrophilic carbon of the C1-donor (Formamide or Triethyl Orthoformate).
Intermediate Formation: An imidate or amidine intermediate is generated in situ.
Cyclization: The adjacent ester carbonyl undergoes nucleophilic attack by the newly formed nitrogen species (or ammonia/amine source), followed by the elimination of ethanol to close the pyrimidine ring.
Figure 1: Mechanistic pathway for the conversion of aminothiophene carboxylates to thienopyrimidines.
Experimental Protocols
Protocol A: Synthesis of Unsubstituted Thieno[2,3-d]pyrimidin-4(3H)-one
If the product precipitates, filter and wash with cold ethanol.
If no precipitate forms, concentrate the solvent under reduced pressure and triturate the residue with diethyl ether or hexane.
Figure 2: Operational workflow for the three-component synthesis (Protocol B).
Optimization & Troubleshooting (Expert Insights)
The following data summarizes common failure modes and optimization strategies based on field application.
Parameter
Observation
Corrective Action
Temperature
Reaction stalls at <140°C (Protocol A).
Ensure internal temp reaches >160°C. Formamide boiling point is 210°C; ensure oil bath is sufficient.
Moisture
Low yield in Protocol B.
TEOF is moisture sensitive. Use dry solvents and a drying tube/inert atmosphere.
Solubility
Product oils out during workup.
Triturate with Et2O/Hexane to induce crystallization. If stubborn, use column chromatography (DCM/MeOH).
Microwave
Slow reaction times.
Switch to Microwave irradiation (150°C, 10-20 min) for rapid library synthesis.
Scope and Limitations
Substrate Tolerance: Electron-withdrawing groups on the thiophene ring (e.g., CN, NO2) generally accelerate the initial nucleophilic attack due to increased acidity of the amine, but may retard the final cyclization step.
Sterics: Bulky amines in Protocol B (e.g., tert-butylamine) may require prolonged heating or microwave forcing conditions due to steric hindrance at the cyclization center.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: High-Yield Synthesis of 2-Aminothiophene Intermediates
Welcome to the Gewald Synthesis Support Hub
Status: Operational | Lead Scientist: Senior Application Specialist
Objective: Troubleshoot low yields, "tar" formation, and purification issues in the synthesis of 2-aminothiophenes.
2-Aminothiophenes are privileged scaffolds in medicinal chemistry, serving as precursors for azo dyes, conducting polymers, and kinase inhibitors (e.g., Olanzapine, Tinoridine).[1] However, the classic Gewald reaction is notoriously fickle, often resulting in "black tar" polymerization or stubborn unreacted sulfur.
This guide provides field-proven protocols and diagnostic workflows to stabilize your chemistry.
Module 1: Diagnostic & Troubleshooting
Identify your failure mode below to find the immediate solution.
Symptom A: The "Black Tar" Nightmare
Observation: The reaction mixture turns into a viscous, dark bitumen-like substance. Workup is impossible.
Root Cause: Uncontrolled exothermic polymerization of the
-unsaturated nitrile (Knoevenagel intermediate). This competes with the desired sulfur attack.
Immediate Fix: Switch to the Two-Stage One-Pot Protocol (See Module 3). Do not add sulfur at the start. Allow the Knoevenagel condensation to complete at a lower temperature (
) before adding sulfur and heating.
Preventative: Ensure active cooling is available during the initial base addition.
Symptom B: Low Yield with Unreacted Sulfur
Observation: Product forms, but yield is <40%, and elemental sulfur contaminates the final solid.
Root Cause: Poor sulfur solubility or insufficient "activation" of the sulfur (
) ring.
Immediate Fix:
Change Base: Switch to Morpholine . Unlike triethylamine, morpholine acts as a nucleophilic catalyst, opening the
ring to form soluble morpholine polysulfides, which are more reactive species [1].
Solvent Blend: If using pure ethanol, switch to a 1:1 mixture of Ethanol:DMF . The DMF increases sulfur solubility and reaction temperature ceiling.
Symptom C: Regioisomer Contamination
Observation: When using asymmetric ketones (e.g., 2-butanone), you isolate a mixture of isomers.
Root Cause: Competition between kinetic and thermodynamic enolization.
Immediate Fix: Use bulky bases (e.g., t-BuOK) to favor the kinetic product, or switch to sterically hindered amines (e.g., diisopropylamine) to direct condensation to the less substituted carbon.
Module 2: The Mechanism & Failure Points
Understanding where the reaction fails is critical. The Gewald reaction is not a concerted process; it is a cascade.
Visualizing the Pathway
The following diagram illustrates the critical "Fork in the Road" where the reaction either succeeds or degrades into tar.
Caption: The critical juncture is the Knoevenagel Intermediate.[2] If sulfur attack is slow (due to poor solubility/wrong base), the intermediate polymerizes into tar.
Module 3: Optimized Protocols
Protocol A: The "Safe" Two-Stage One-Pot Method
Best for: Scale-up (>5g) and substrates prone to polymerization.
Knoevenagel Stage:
Charge reaction vessel with Ketone (1.0 equiv) and Activated Nitrile (e.g., ethyl cyanoacetate, 1.0 equiv).
Dissolve in Ethanol (5 mL/mmol).
Add Morpholine (1.0 equiv) dropwise at room temperature (RT). Note: Exotherm expected.
Stir at RT for 1–3 hours. Monitor by TLC until the ketone spot disappears.
Sulfur Stage:
Once Knoevenagel formation is confirmed, add Sulfur (
, 1.0 equiv).
Heat to 60°C (Do not reflux vigorously unless necessary).
Stir for 2–12 hours.
Workup:
Cool to RT. The product often precipitates.
If no solid, pour into crushed ice/water (10x volume).
Filter, wash with cold EtOH, and recrystallize.
Protocol B: Microwave-Assisted Synthesis
Best for: High-throughput screening, difficult substrates, and maximizing yield.
Why it works: Microwave irradiation provides uniform heating, accelerating the slow sulfur-uptake step and bypassing the time window where polymerization occurs [2].
Parameter
Setting
Solvent
Ethanol or DMF (DMF preferred for high temp)
Base
Morpholine or Diethylamine
Temperature
100°C – 120°C
Time
5 – 15 minutes
Power
Dynamic (Max 150W)
Comparative Yield Data:
Impact of heating method on yield of 2-aminothiophenes (using cyclohexanone + ethyl cyanoacetate).
Method
Time
Yield (%)
Reference
Conventional Heating
4–8 Hours
47–65%
[2][3]
Microwave (MW)
10–20 Mins
89–95%
[2][4]
Ultrasound
45–60 Mins
82–87%
[5]
Module 4: Frequently Asked Questions (FAQs)
Q1: Why is Morpholine the recommended base over Triethylamine (TEA)?A: While TEA is a strong base, it lacks nucleophilicity. Morpholine is a secondary amine that acts as a dual-functional reagent: it catalyzes the Knoevenagel condensation and nucleophilically attacks the
ring to generate soluble polysulfide species (morpholine-polysulfides). This "activates" the sulfur, significantly increasing the rate of the second step [6].
Q2: Can I use this reaction on aldehydes instead of ketones?A: Yes, but aldehydes are much more reactive and prone to aldol self-condensation side reactions.
Modification: Use the Two-Stage protocol strictly. Perform the initial condensation at 0°C rather than RT to prevent side reactions before adding sulfur.
Q3: My product is oiling out instead of precipitating. What now?A: This is common with long-chain alkyl ketones.
Decant the aqueous layer.
Dissolve the oil in a minimum amount of hot ethanol.
Scratch the flask walls with a glass rod while cooling on ice.
If that fails, use column chromatography (Hexane:EtOAc 8:2).
Q4: Is the reaction moisture sensitive?A: Generally, no. Water is a byproduct of the first step. However, using dry solvents can improve yields for sterically hindered ketones by pushing the equilibrium of the condensation step.
References
Sabnis, R. W. (1994).[3] The Gewald Synthesis.[2][3][4][5][6][7][8][9][10][11][12] Sulfur Reports, 16(1), 1–17.[3] Link
Sridhar, M., et al. (2007).[3][13] Microwave-assisted improvement in the Gewald synthesis of 2-aminothiophenes. Tetrahedron Letters, 48(18), 3171-3172. Link
Gewald, K., Schinke, E., & Böttcher, H. (1966).[3][14] Heterocycles from CH-acidic nitriles, VIII. 2-Amino-thiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[1] Chemische Berichte, 99(1), 94-100.[14] Link
Huang, H., et al. (2010). One-pot synthesis of 2-aminothiophene-3-carboxylates catalyzed by ionic liquid under microwave irradiation. Synthetic Communications, 40(13), 1992-1999. Link
Gavrila, A., et al. (2020). Ultrasound-assisted synthesis of 2-aminothiophenes. Ultrasonics Sonochemistry, 63, 104918. Link
Putatunda, S., et al. (2012).[6] Morpholine as a dual-functional reagent in the Gewald reaction. Journal of Organic Chemistry, 77(23), 11034-11040. Link
Troubleshooting cyclization failures in thienopyrimidine ring formation
Ticket ID: TP-RING-404 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1] Overview: The Thienopyrimidine Challenge You are likely here because your LC-MS shows a complex mi...
You are likely here because your LC-MS shows a complex mixture of starting material, varying degrees of charred byproducts, or a stalled intermediate, rather than the sharp peak of your desired thieno[2,3-d]pyrimidine or thieno[3,2-d]pyrimidine.[1]
The thienopyrimidine scaffold is electronically distinct from quinazoline. The electron-rich nature of the thiophene ring makes the adjacent amine less nucleophilic and the ester/nitrile less electrophilic compared to their benzene analogs. This guide addresses the specific causality of cyclization failures and provides self-validating protocols to resolve them.
Module 1: Pre-Cyclization Quality Control (The Gewald Trap)
Diagnosis: Many "cyclization failures" are actually "Gewald failures" in disguise. If your starting 2-aminothiophene-3-carboxylate is impure, high-temperature cyclization will inevitably lead to polymerization (black tar).[1]
The Check:
Color Test: Pure 2-aminothiophenes are typically yellow to orange crystals. Dark brown or gummy solids indicate sulfur oligomers or oxidation products.
Stability: These precursors oxidize in air. If your starting material has been on the shelf for >1 month without inert gas storage, recrystallize it immediately.
Corrective Protocol (Recrystallization):
Solvent: Ethanol or Methanol (for esters); Acetic Acid (for nitriles).
Additive: Add 1% (w/w) activated charcoal during the hot filtration step to remove sulfur oligomers.
Module 2: The "Thermal Wall" (Formamide Cyclization)
Issue: Reaction turns to black tar at 160–180°C; low yield of thienopyrimidin-4-one.
Context: The classic method involves heating the aminothiophene in formamide. The failure mechanism is usually thermal decomposition of the electron-rich thiophene before the pyrimidine ring can close.
Troubleshooting Logic:
Question: Are you using an acid catalyst?
Why: Formamide alone acts as a weak base. Adding a proton source activates the ester carbonyl, lowering the activation energy for the initial nucleophilic attack.
Question: Is water escaping?
Why: Ring closure is a dehydration.[2] If water remains in the equilibrium, the reaction stalls at the formamidine intermediate.
Optimized Protocol (The "Formic Acid Spike"):
Instead of neat formamide reflux, use this modified procedure to lower the thermal threshold.
Figure 1: The kinetic competition between ring closure (green) and oxidative decomposition (red).[1]
Module 3: The Stalled Intermediate (Incomplete Dehydration)
Issue: LC-MS shows a mass corresponding to [M + 27] or [M + 28] (formyl or formamidine intermediate) but no cyclized product.
Context: The amine has reacted with the formylating agent, but the final "snap" (intramolecular attack on the ester/nitrile) hasn't happened. This is common with sterically hindered thiophenes.
Solution: The "Aza-Wittig" or "Orthoester" Bypass
Switch from formamide to Triethyl Orthoformate (TEOF). This method generates a more reactive imidate intermediate and operates under milder conditions.
Step-by-Step Protocol:
Imidate Formation:
Suspend aminothiophene (1.0 equiv) in TEOF (5–10 equiv).
Add catalytic Acetic Anhydride (0.1 equiv) or p-TsOH.
Reflux for 2–4 hours.
Checkpoint: TLC should show total consumption of amine.
Cyclization (The "Ammonia Push"):
If the ring doesn't close spontaneously, cool to 0°C.
Bubble NH₃ gas or add ethanolic ammonia.
Stir at RT overnight.
Module 4: Microwave-Assisted Rescue
Issue: Conventional heating is too slow; decomposition outpaces formation.
Scientific Rationale: Microwave irradiation provides uniform internal heating, overcoming the poor thermal conductivity of the reaction mixture. This favors the high-energy transition state of the ring closure over the lower-energy decomposition pathways.
Microwave Protocol (High-Throughput):
Vessel: Sealed 10mL microwave vial.
Solvent: Ethanol (for solubility) or Neat (if liquid reagents used).
Workup: Pour hot mixture into ice water. The product usually precipitates instantly.
Decision Tree for Method Selection:
Figure 2: Selection logic based on substrate stability and reactivity.[1]
FAQ: Common Anomalies
Q: My product is insoluble in everything. How do I characterize it?A: Thienopyrimidines are notorious for
-stacking insolubility.
NMR: Use TFA-d (Trifluoroacetic acid-d) or a mixture of DMSO-d6 + a few drops of DCl. The acid breaks the hydrogen bond dimers.
Purification: Do not attempt column chromatography. Use reprecipitation : Dissolve in hot DMF or AcOH, filter while hot, and precipitate by adding water or diethyl ether.[1]
Q: I see two spots on TLC with the same mass. What is happening?A: You likely have Regioisomers .
If you started with a Gewald product derived from an asymmetric ketone, you might have a mixture of 2-aminothiophene isomers, leading to both thieno[2,3-d] and thieno[3,2-d] products.[1]
Fix: Purify the Gewald amine before cyclization. Isomer separation is much harder at the bicyclic stage.
Q: The reaction solidifies into a rock. Can I add solvent?A: Yes. While "neat" reactions are faster, solidification stops mass transfer.[1] Add Sulfolane or Diphenyl ether . These high-boiling solvents (bp > 250°C) remain liquid at reaction temperatures and solubilize the intermediates.
References
Gewald Reaction & Precursors
Sabnis, R. W., et al. "2-Aminothiophenes and their derivatives."[1] Journal of Heterocyclic Chemistry, 1999. Link
Microwave Synthesis
Gill, C., et al. "Microwave-assisted synthesis of 4-substituted thienopyrimidines."[1][3] Journal of Heterocyclic Chemistry, 2008. Link
Cyclization Mechanisms (Niementowski/Formamide)
Laddha, S. S., & Bhatnagar, S. P.[1] "Efficient Niementowski synthesis of novel derivatives of thienopyrimidines." Sciforum (ECSOC-11), 2007.[1][4] Link
Thienopyrimidine Review & Applications
Chambhare, R. V., et al. "Thienopyrimidine: A Promising Scaffold."[1] European Journal of Medicinal Chemistry, 2022. Link
Resolving regioselectivity issues in N3 vs O4 alkylation of thienopyrimidines
Topic: Resolving N3 vs O4 Alkylation in Thieno[2,3-d]pyrimidine-4(3H)-ones Status: Operational Operator: Senior Application Scientist 🟢 System Overview: The Tautomeric Conflict Welcome to the Thieno-Tech Support Center....
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Resolving N3 vs O4 Alkylation in Thieno[2,3-d]pyrimidine-4(3H)-ones
Status: Operational
Operator: Senior Application Scientist
🟢 System Overview: The Tautomeric Conflict
Welcome to the Thieno-Tech Support Center. If you are working with thieno[2,3-d]pyrimidine-4(3H)-ones, you are likely facing the classic Lactam-Lactim Tautomerism conflict.
The core scaffold exists in equilibrium between the Lactam (NH-form) and the Lactim (OH-form) .
N3-Alkylation (Lactam): Usually the desired bioactive scaffold (GPCR antagonists, kinase inhibitors).
O4-Alkylation (Lactim ether): Often a byproduct, though sometimes a target for specific prodrugs or intermediates.
This guide provides the protocols to force the equilibrium to your desired regioisomer using HSAB (Hard and Soft Acids and Bases) theory and Solvent-Solute interactions .
🛠 Module 1: Diagnostic Hub (What did I make?)
Before troubleshooting the reaction, you must confirm your product's identity. Regioisomers often have similar Rf values on TLC. Do not rely on TLC alone.
📊 Quick-Check Protocol
Feature
N3-Alkyl Product (Lactam)
O4-Alkyl Product (Lactim Ether)
Why?
IR Spectrum
Strong band @ 1650–1690 cm⁻¹
No Carbonyl band
N-alkyl retains the C=O double bond. O-alkyl aromatizes the pyrimidine ring, removing C=O.
¹³C NMR (C4)
~155–160 ppm
~165–170 ppm
The carbonyl carbon (C=O) is shielded relative to the aromatic C-O carbon.
¹H NMR (N-CH₂)
Often downfield shift
Distinct shift
Chemical environment changes from amide-like to ether-like.
Solubility
High in polar solvents
High in non-polar solvents
N-alkyls are more polar due to the carbonyl dipole.
📉 Diagnostic Logic Flow
Figure 1: Decision tree for rapid identification of thienopyrimidine regioisomers.
🔧 Module 2: Targeting N3-Alkylation (The Bioactive Route)
Objective: Maximize N-alkylation (Thermodynamic Control).
Mechanism: The N3 nitrogen is a softer nucleophile than the O4 oxygen. To favor N3, we use conditions that support the "soft" nature of the interaction and allow thermodynamic equilibration.
🧪 Optimized Protocol
Solvent: DMF or DMSO (Polar Aprotic). These solvents solvate the cation (K⁺/Cs⁺) well, leaving the thienopyrimidine anion "naked" and reactive.
Base: K₂CO₂ or Cs₂CO₃. Cesium is superior (the "Cesium Effect") due to its large ionic radius, which minimizes tight ion-pairing with the anion.
Electrophile: Alkyl Iodides or Bromides (Soft Electrophiles).
Temperature: 60–80°C. Heat promotes thermodynamic control, favoring the more stable N-alkyl product (amide resonance).
⚠️ Troubleshooting N3 Issues
Issue
Solution
Explanation
Low Yield
Switch base to Cs₂CO₃ (1.5 eq).
Cesium increases the solubility of the anion in organic solvents.
O-Alkylation Observed
Switch solvent to DMF or DMA .
Highly polar aprotic solvents stabilize the transition state for N-alkylation.
Starting Material Remains
Add KI (Potassium Iodide) catalyst.
Finkelstein reaction in situ converts alkyl chlorides/bromides to more reactive iodides.
🔧 Module 3: Targeting O4-Alkylation (The Kinetic Route)
Objective: Maximize O-alkylation (Kinetic Control).
Mechanism: The O4 oxygen is a harder nucleophile with higher negative charge density. To favor O4, we use "Hard" conditions or metal coordination that blocks the Nitrogen.
🧪 Optimized Protocol
Solvent: Toluene, Benzene, or DCM (Non-polar/Low polarity).
Base:Ag₂CO₃ (Silver Carbonate) or Ag₂O.
Electrophile: Alkyl Halides (often Chlorides or Bromides).
Temperature: Room Temperature to Reflux (Solvent dependent).
The Silver Effect: Ag⁺ coordinates strongly to the "soft" Nitrogen lone pair and the Sulfur of the thiophene ring. This steric and electronic blocking forces the electrophile to attack the "hard" Oxygen atom.
⚠️ Troubleshooting O4 Issues
Issue
Solution
Explanation
N-Alkylation Contamination
Ensure anhydrous conditions .
Water can solvate ions and disrupt the tight Ag-N coordination.
Low Reactivity
Use AgOTf (Silver Triflate) as additive.
Increases the electrophilicity of the alkylating agent by precipitating Ag-Halide.
Decomposition
Protect from light.
Silver salts are photosensitive; degradation reduces coordination efficiency.
When standard S_N2 alkylation fails (e.g., using complex alcohols), the Mitsunobu reaction is the alternative.
Note: In thienopyrimidines, Mitsunobu conditions (PPh₃/DIAD) generally favor O-alkylation due to the steric bulk of the PPh₃ adduct, although N-alkylation is possible with specific substrates.
🧪 Protocol: Mitsunobu O-Alkylation
Reagents: PPh₃ (1.5 eq), DIAD or DEAD (1.5 eq), Alcohol (R-OH).
Solvent: THF or Dioxane (Anhydrous).
Order of Addition: Dissolve Heterocycle + PPh₃ + Alcohol. Cool to 0°C. Add DIAD dropwise.
🧠 Logic Map: Reaction Condition Selector
Figure 2: Experimental design flowchart for selecting reaction conditions based on HSAB theory.
❓ FAQ: Field-Reported Issues
Q: I am getting a mixture of N3 and O4 (ratio 60:40). How do I push it to >95% N3?A: This is a common "loose ion pair" issue.
Switch to Cs₂CO₃ if using K₂CO₃.
Lower the concentration. High concentrations can lead to aggregation that disrupts the solvation shell.
Ensure the reaction runs long enough. O-alkylation is often the kinetic product; prolonged heating allows it to rearrange or equilibrate to the thermodynamic N-isomer.
Q: Can I convert the O-alkyl product back to N-alkyl?A: Yes, the Chapman Rearrangement (thermal rearrangement of aryl imidates to amides) is possible but requires high temperatures (>200°C) and is often low-yielding for these systems. It is better to optimize the initial alkylation.
Q: Does the substituent at C2 (thiophene ring) affect selectivity?A: Yes. Bulky groups at C2 can sterically hinder the N3 position, indirectly favoring O-alkylation. If you have a large group at C2, you may need to use higher temperatures and "smaller" bases (like NaH) to ensure N-deprotonation and alkylation.
📚 References
Regioselective Alkylation of Thienopyrimidines
Dzhavakhishvili, S. G., et al. (2009).[1] Diversification of a thieno[2,3-d]pyrimidin-4-one scaffold via regioselective alkylation reactions.
Journal of Combinatorial Chemistry.[1][2]
Anticancer Activity and Synthesis of Thienopyrimidines
Shyyka, O., et al. (2018).[3][4] Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)-ones.
Scientia Pharmaceutica.[3][4]
NMR Strategies for N vs O Determination
Oguadinma, P., et al. (2013).[5] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
Bioorganic & Medicinal Chemistry Letters.[5][6]
Mitsunobu Reaction on Heterocycles
Fletcher, S., et al. (2009). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions.
Tetrahedron Letters.
Technical Support Center: 5-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Purification
Welcome to the technical support center for the purification of 5-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to achieve high purity of this and structurally related thienopyrimidine compounds through recrystallization. Here, we address common challenges and provide systematic protocols based on established chemical principles and literature precedents for this class of heterocycles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a recrystallization protocol for a novel or modified thienopyrimidine derivative.
Q1: What are the ideal characteristics of a recrystallization solvent for this compound?
A1: The perfect solvent must satisfy a specific set of criteria to be effective.[1] The compound should be highly soluble in the solvent at its boiling point but poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[1] This temperature-dependent solubility differential is the driving force for crystallization. Additionally, the solvent should not react with the compound, should be reasonably volatile for easy removal from the final crystals, and ideally, any impurities present should be either completely insoluble or highly soluble in the solvent to be separated effectively.[1][2]
Q2: Based on the structure of 5-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, what solvents are good starting points for screening?
A2: The thieno[2,3-d]pyrimidin-4(3H)-one core is a moderately polar heterocyclic system capable of hydrogen bonding. The ethyl and methyl substituents add some nonpolar character. Therefore, a range of solvents with intermediate polarity are excellent candidates. Based on literature reports for similar thienopyrimidine derivatives, the following solvents are recommended for initial screening:
Alcohols (Methanol, Ethanol): These are often effective for compounds with hydrogen-bonding capabilities.[2] Ethanol, in particular, has been successfully used to recrystallize 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives.[3][4] Methanol has also been reported for other analogs.[5]
Esters (Ethyl Acetate): Ethyl acetate is a versatile, medium-polarity solvent that is a good starting point for many organic compounds.[6] It has been used for purifying related thienopyrimidine structures.[5]
Ketones (Acetone): Acetone is a polar aprotic solvent that can be effective, though its low boiling point can sometimes make it tricky to work with.[2]
Aromatic Hydrocarbons (Toluene): While less polar, toluene can be a good choice, especially if the compound has significant aromatic character or if polar solvents prove too effective at dissolving the compound even when cold.[6]
Ethers (Dioxane, THF): Dioxane has been used for recrystallizing bromobenzofuran-substituted pyridothienopyrimidines.[7]
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is necessary when no single solvent meets the ideal criteria.[1] This typically occurs in two scenarios:
High Solubility in All Solvents: Your compound is too soluble in a polar solvent (like methanol) even when cold.
Low Solubility in All Solvents: Your compound is poorly soluble in a non-polar solvent (like hexanes) even when hot.
In this case, you can use a solvent pair. You dissolve the compound in a minimal amount of the "good" hot solvent (in which it is very soluble) and then slowly add the "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid (cloudy).[6] Gentle heating to redissolve the solid followed by slow cooling will then promote crystallization. Common pairs include ethanol/water, ethyl acetate/hexanes, and methanol/diethyl ether.[1]
Q4: How do I properly perform and interpret a small-scale solvent screen?
A4: A systematic screen is crucial to avoid wasting material. Place a small amount of your crude compound (e.g., 20-30 mg) in several test tubes. Add a small volume (e.g., 0.5 mL) of a candidate solvent to each tube.
Observe at Room Temperature: If the compound dissolves completely, the solvent is unsuitable as a single solvent (too soluble).
Heat to Boiling: If the compound did not dissolve at room temperature, heat the mixture to the solvent's boiling point. If it dissolves completely, this is a promising candidate.
Cool Slowly: Allow the hot solution to cool to room temperature, then in an ice bath.
Interpret Results:
Excellent Candidate: The compound dissolves when hot and forms abundant crystals upon cooling.
Potential Candidate for Mixed System: The compound is very soluble even when cold (will be the "good" solvent) or is insoluble even when hot (will be the "anti-solvent").
Poor Candidate: The compound is insoluble or sparingly soluble even at boiling, or it dissolves at room temperature.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during the recrystallization process.
Problem
Potential Cause
Recommended Solution
"Oiling Out" : The compound separates as a liquid instead of forming solid crystals.
The boiling point of the solvent is higher than the melting point of the compound, causing it to "melt" in the saturated solution.[9][10] This can also be caused by impurities or cooling the solution too rapidly.[11]
1. Re-heat the solution to redissolve the oil. 2. Add more solvent (10-20% more) to lower the saturation temperature.[9] 3. Cool the solution much more slowly. Allowing the flask to cool on the benchtop before moving it to an ice bath can promote crystal formation over oiling.[10]
No Crystals Form Upon Cooling
1. Too much solvent was used , and the solution is not supersaturated.[10][12] 2. The solution is supersaturated , but crystallization has not been initiated due to a high nucleation energy barrier.
1. Boil off some of the solvent to concentrate the solution and try cooling again.[12] 2. Induce crystallization: a) Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[11][12] b) Add a seed crystal of the pure compound to provide a template for crystal growth.[11]
Very Low Recovery of Product
1. Too much solvent was used , leaving a significant amount of the product in the mother liquor.[11] 2. The compound has significant solubility in the solvent even at low temperatures. 3. Premature crystallization during hot filtration.
1. Reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals. Note that this crop may be less pure.[11] 2. Re-evaluate your solvent choice. A different solvent or a mixed-solvent system may be necessary. Ensure you are cooling the flask in an ice-water bath for a sufficient amount of time. 3. Use more solvent than the minimum required for the initial dissolution, then evaporate the excess before cooling.[12] Ensure your filtration apparatus is pre-heated.[9]
Crystals are Colored or Appear Impure
The impurity has similar solubility properties to the desired compound, or colored impurities are present.
1. Perform a second recrystallization. 2. If colored, high molecular weight impurities are suspected, consider a charcoal treatment. Add a small amount of activated carbon to the hot solution, keep it hot for a few minutes, and then perform a hot filtration to remove the carbon (and adsorbed impurities) before cooling. CAUTION: Using too much charcoal can lead to significant product loss.[9]
Section 3: Experimental Protocols & Workflows
These protocols provide a systematic approach to developing and executing a successful recrystallization.
Protocol 3.1: Small-Scale Solvent Screening
This protocol is designed to efficiently identify a suitable solvent or solvent pair using minimal material.
Place ~20 mg of crude 5-ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one into a small test tube.
Add a candidate solvent (e.g., ethanol) dropwise at room temperature until a total volume of 0.5 mL is reached. Agitate the tube.
Record observations: Does it dissolve completely? (If yes, reject this as a single solvent).
If the solid remains, heat the test tube in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise (up to ~1.5 mL total) until the solid just dissolves.
Allow the solution to cool slowly to room temperature. If no crystals form, place it in an ice-water bath for 15-20 minutes.
Record observations: Note the quantity and quality of the crystals formed.
Repeat for all candidate solvents (see table below) to find the optimal system.
Highly volatile; can be difficult to work with but sometimes effective.[2]
Toluene
111
Non-polar
Good for less polar compounds or as an anti-solvent. High boiling point can be a risk for oiling out.[2]
Water
100
Very Polar
Unlikely to work as a single solvent but is a common anti-solvent for alcohols (e.g., ethanol/water).[6]
Workflow 3.1: Solvent System Selection Logic
The following diagram illustrates the decision-making process based on the results from Protocol 3.1.
Caption: Decision workflow for selecting a recrystallization solvent system.
Protocol 3.2: Single-Solvent Recrystallization
Place the crude compound in an Erlenmeyer flask of appropriate size.
Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask continuously.
Continue adding the hot solvent until the compound just dissolves completely. Avoid adding a large excess.[13]
If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.[13]
Dry the crystals under vacuum to remove residual solvent.
Troubleshooting Flowchart: Common Recrystallization Failures
Caption: Troubleshooting guide for common recrystallization problems.
References
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
Journal of Chemical Education. Solvent selection for recrystallization: An undergraduate organic experiment (Full Text). Available at: [Link]
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
University of York, Chemistry Teaching Labs. Solvent Choice. Available at: [Link]
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available at: [Link]
Biocyclopedia. Problems in recrystallization. Available at: [Link]
Unknown Source.
ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. Available at: [Link]
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Available at: [Link]
PMC. In Vitro Evaluation of Sugar-Conjugated Thienopyrimidinone Derivatives with Possible Neuroprotective and Antioxidant Effects. Available at: [Link]
PMC. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Available at: [Link]
Indian Journal of Pharmaceutical Education and Research. Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Available at: [Link]
MDPI. 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Available at: [Link]
MDPI. Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Available at: [Link]
Der Pharma Chemica. Design, synthesis and in vitro anticancer activity of novel S-alkyl thieno[2,3-d] pyrimidinone derivatives. Available at: [Link]
PMC. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270635/
MDPI. In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Available at: [Link]
FTIR Spectral Analysis of Thieno[2,3-d]pyrimidine Carbonyl and Amine Bands
Executive Summary: The Vibrational Fingerprint Thieno[2,3-d]pyrimidine derivatives represent a critical scaffold in modern drug discovery, serving as bioisosteres for quinazolines (e.g., Gefitinib, Erlotinib) in kinase i...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Vibrational Fingerprint
Thieno[2,3-d]pyrimidine derivatives represent a critical scaffold in modern drug discovery, serving as bioisosteres for quinazolines (e.g., Gefitinib, Erlotinib) in kinase inhibition. For researchers, the structural integrity of these molecules hinges on two pivotal functional domains: the Carbonyl (C=O) and Amine (N-H) moieties.
This guide provides a technical comparison of FTIR analysis against alternative characterization methods (Raman, NMR), specifically focusing on the resolution and identification of these bands. We establish a validated protocol for distinguishing the subtle spectral shifts caused by intermolecular hydrogen bonding and substituent effects in the solid state.
Technical Deep Dive: Spectral Architecture
The thieno[2,3-d]pyrimidine core exhibits a complex vibrational landscape. The proximity of the thiophene sulfur to the pyrimidine nitrogen creates unique electronic environments that perturb standard group frequencies.
The Carbonyl (C=O) Band: The "Anchor" Peak
In thieno[2,3-d]pyrimidin-4-ones, the carbonyl stretch is the most intense and diagnostic feature. Unlike simple aliphatic ketones, this band is heavily influenced by ring conjugation and dimerization.
Motif Type
Frequency Range (cm⁻¹)
Intensity
Structural Context
Pyrimidinone C=O
1646 – 1681
Strong
Cyclic amide (lactam). Lower frequency due to resonance with ring nitrogens.
Ester C=O
1711 – 1733
Strong
Substituent on thiophene ring (e.g., ethyl ester). Higher frequency due to less conjugation.
Acetyl C=O
~1646
Medium
Exocyclic N-acetyl groups. Often overlaps with ring C=N stretches.
Formyl C=O
~1716
Strong
Aldehyde substituents.[1] Distinctly sharp compared to amides.
Key Insight: A shift of ~10–20 cm⁻¹ in the pyrimidinone band often indicates a transition from monomeric species (in dilute solution) to hydrogen-bonded dimers (in solid state).
The Amine (N-H) Band: The H-Bond Sensor
The N-H stretching region (3100–3500 cm⁻¹) is critical for confirming the presence of primary amines (NH₂) versus secondary amides or ring NH tautomers.
Motif Type
Frequency Range (cm⁻¹)
Band Shape
Diagnostic Feature
Primary Amine (NH₂)
3300 – 3480
Doublet
Asymmetric (higher ν) and Symmetric (lower ν) stretches.
Secondary Amine (NH)
3150 – 3250
Singlet
Sharp band. Broadens significantly if involved in H-bonding.[2]
Amide/Lactam NH
3100 – 3200
Broad
Often obscured by C-H stretches; requires high-resolution scanning.
Comparative Analysis: FTIR vs. Alternatives
To ensure robust characterization, we compare FTIR performance against Raman Spectroscopy and DFT (Density Functional Theory) modeling.
Method Performance Matrix
Feature
FTIR (ATR Mode)
Raman Spectroscopy
DFT Simulation (B3LYP)
C=O Detection
Superior. High dipole change results in intense, clear peaks.
Weak. C=O is a weak scatterer; often obscured by fluorescence.
Predictive. Excellent for assigning overlapping bands.
N-H Detection
Excellent. Sensitive to H-bonding environment.
Poor. N-H bonds have low polarizability changes.
Validation. Confirms tautomeric states (keto vs. enol).
Sample Prep
Minimal. Direct solid analysis (ATR).
None. Non-destructive, no contact needed.
N/A. Computational cost is the only barrier.
Water Interference
High. Hygroscopic samples show broad OH bands masking NH.
Low. Water is a weak Raman scatterer.
None. Gas phase simulations exclude solvent effects.
Technique Comparison: ATR vs. Transmission (KBr)
For thieno[2,3-d]pyrimidines, the choice of sampling technique alters the spectral resolution.
ATR (Attenuated Total Reflectance):
Pros: Rapid, no sample preparation, reproducible path length.
Cons: Lower sensitivity for weak overtone bands; peak shifts (2-5 cm⁻¹) relative to transmission due to refractive index dispersion.
Verdict:Preferred for QC and routine ID.
KBr Pellet (Transmission):
Pros: Higher signal-to-noise ratio for weak bands; classic library standard.
Cons: Hygroscopic KBr introduces water bands (3400 cm⁻¹) that interfere with N-H analysis; high pressure can induce polymorphic transitions.
Verdict:Preferred for publication-grade structural elucidation.
Experimental Protocol: Self-Validating Workflow
This protocol ensures high reproducibility and minimizes artifacts such as atmospheric water vapor or CO₂ interference.
Reagents & Equipment[4]
Spectrometer: FTIR with DTGS or MCT detector (Resolution: 2 cm⁻¹).
Accessory: Diamond ATR or Hydraulic Press (for KBr).
Standard: Polystyrene film (for calibration).
Desiccant: Silica gel or P₂O₅ (for sample storage).
Step-by-Step Methodology
System Validation (Start of Day):
Run a background scan (air). Verify CO₂ doublet at 2350 cm⁻¹ is minimized.
Run Polystyrene standard. Confirm peak at 1601 cm⁻¹ is within ±1 cm⁻¹.
Sample Preparation (ATR Mode):
Step A: Clean crystal with isopropanol. Ensure energy throughput is >95%.
Step B: Place ~2 mg of solid thieno[2,3-d]pyrimidine derivative on the crystal.
Step C: Apply pressure using the anvil until the "Force Gauge" reads optimal (usually 80-100 N). Reasoning: Inconsistent pressure alters peak intensity ratios.
Data Acquisition:
Scans: 32–64 scans (to average out random noise).
Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving close NH doublets).
Self-Check: Check the 1800–2500 cm⁻¹ region. It should be flat. Significant noise here indicates poor crystal contact or beam scattering.
Visualizing the Analytical Logic
The following diagram illustrates the decision-making process for assigning bands in thieno[2,3-d]pyrimidine derivatives, integrating FTIR data with DFT validation.
Caption: Logical workflow for spectral assignment, differentiating ester/amide carbonyls and primary/secondary amines with DFT cross-validation.
References
Elmergib University. (2025). Spectroscopic Investigation And Computational Study Of Some Thieno[2,3-D]Pyrimidine Compounds. Retrieved from
Scientific Electronic Library Online (SciELO). (2023). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from
Cairo University. (2012). Synthesis of thieno[2,3-d]pyrimidines of anticipated anti-cancer activity. Retrieved from
MDPI. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Retrieved from
National Institutes of Health (NIH). (2022). Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives. Retrieved from
University of Colorado Boulder. (2023). IR Spectroscopy Tutorial: Amines. Retrieved from
Journal of Chemical and Pharmaceutical Research. (2025). Comparison of DFT methods for molecular structure and vibrational spectrum of pyrimidine molecule. Retrieved from
A Comparative Guide to the Biological Potency of Thieno[2,3-d]pyrimidine and Quinazoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the biological potency of two critical heterocyclic scaffolds in medicinal chemistry: thieno[2,3-d]pyrimidine...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of two critical heterocyclic scaffolds in medicinal chemistry: thieno[2,3-d]pyrimidine and quinazoline. We will delve into their performance against key biological targets, supported by experimental data, to inform scaffold selection in drug discovery programs.
Introduction: A Tale of Two Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The quinazoline core is one such "privileged scaffold," particularly within oncology. Its rigid, planar structure and specific hydrogen bonding capabilities have made it the backbone of numerous FDA-approved kinase inhibitors.[1][2]
Standing as its principal bioisostere is the thieno[2,3-d]pyrimidine system.[3][4] By replacing the benzene ring of quinazoline with a thiophene ring, a scaffold is created that retains key electronic and structural features while offering a distinct chemical space to explore. This guide directly compares these two frameworks, moving beyond their structural similarities to evaluate their demonstrated biological potency against shared, therapeutically relevant targets.
Structural and Physicochemical Properties
The fundamental difference lies in the fusion of a pyrimidine ring with either a benzene ring (quinazoline) or a thiophene ring (thieno[2,3-d]pyrimidine). This substitution has subtle but important implications:
Hydrogen Bonding: Both scaffolds share the critical nitrogen atoms at positions 1 and 3 of the pyrimidine ring, which are frequent participants in hydrogen bond interactions within ATP-binding sites of kinases.[1]
Electronics and Lipophilicity: The sulfur atom in the thiophene ring alters the electronic distribution and can modulate the lipophilicity and metabolic profile of the molecule compared to its benzenoid counterpart.
Vectorial Exit Points: Both scaffolds offer similar exit points for substitution (typically at the 2- and 4-positions), allowing for systematic exploration of structure-activity relationships (SAR).
Caption: Core structures of Quinazoline and its bioisostere, Thieno[2,3-d]pyrimidine.
Comparative Biological Potency: A Focus on Kinase Inhibition
Kinases are the most common targets for both scaffolds, providing a rich dataset for comparison. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two of the most intensely studied kinases for these inhibitors.
The Gold Standard: Quinazoline and EGFR Inhibition
The quinazoline core is the undisputed champion in the development of EGFR tyrosine kinase inhibitors (TKIs).[1] Its success is cemented by multiple FDA-approved drugs for non-small cell lung cancer (NSCLC) and other malignancies.
Key Structure-Activity Relationship (SAR) Insights for Quinazoline EGFR Inhibitors:
The Hinge Interaction: The N-1 nitrogen of the quinazoline ring is a critical hydrogen bond acceptor, typically interacting with the backbone NH of a methionine residue (Met793 in EGFR) in the hinge region of the kinase ATP-binding pocket.[1]
The 4-Anilino Moiety: A substituted aniline at the 4-position is a hallmark of first-generation EGFR inhibitors like Gefitinib and Erlotinib. This group occupies the core of the ATP pocket, and its substituents can be modified to enhance potency and target specific mutant forms of the kinase.[1]
Gatekeeper Mutation: The development of resistance, often through the T790M "gatekeeper" mutation, spurred the creation of next-generation inhibitors. While second-generation quinazoline drugs like Afatinib were developed, they often suffered from toxicity due to inhibition of wild-type (WT) EGFR.[5]
Direct Comparison: A Head-to-Head Study on Irreversible EGFR Inhibitors
A study by Hamed et al. provides a rare direct comparison by synthesizing irreversible EGFR inhibitors using both the quinazoline and a tetrahydropyridothieno[2,3-d]pyrimidine core.[6][7] The inhibitors were designed to form a covalent bond with Cys797 in the EGFR active site.
The results were conclusive for this specific series: replacing the quinazoline nucleus with the tetrahydropyridothieno[2,3-d]pyrimidine nucleus resulted in less potent compounds .[6]
Scaffold
Compound ID (example)
R Group (at C4)
EGFR WT IC₅₀ (µM)
H1975 (mutant) IC₅₀ (µM)
Quinazoline
4a
3,4-dichloroanilino
0.05
0.07
Quinazoline
4b
3,5-dichloroanilino
0.04
0.07
Thieno[2,3-d]pyrimidine
10a
3,4-dichloroanilino
0.49
>10
Thieno[2,3-d]pyrimidine
10b
3,5-dichloroanilino
0.23
5.8
Data synthesized from Hamed et al., MedChemComm, 2013.[6]
This study suggests that for this class of irreversible EGFR inhibitors, the precise geometry and electronic nature of the quinazoline core are better optimized for potent binding to the EGFR active site.
The Versatile Contender: Thieno[2,3-d]pyrimidine Across Multiple Kinases
While the direct comparison above favored quinazoline for EGFR, it would be a mistake to dismiss the thieno[2,3-d]pyrimidine scaffold. Its true strength lies in its versatility and proven ability to generate highly potent inhibitors against a broader range of kinases where quinazolines are less dominant.
VEGFR-2 Inhibition:
Thieno[2,3-d]pyrimidine derivatives have emerged as exceptionally potent inhibitors of VEGFR-2, a key mediator of angiogenesis. Several research groups have reported compounds with low-nanomolar potency.
Dual EGFR/FGFR and Other Kinase Inhibition:
The scaffold has also been successfully employed to create potent inhibitors of other critical cancer targets.
Dual EGFR/FGFR: A recently developed thieno[2,3-d]pyrimidin-4-one derivative (Compound 25 ) showed potent dual inhibition of EGFR (IC₅₀ = 0.059 µM) and FGFR (IC₅₀ = 0.029 µM), demonstrating its utility in creating multi-targeted agents.[11]
PI3K: 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines have been identified as effective inhibitors of PI3K isoforms, another crucial pathway in cancer cell growth and survival.[12]
p38α MAPK: Thieno[2,3-d]pyrimidine derivatives have demonstrated potent inhibition of p38α MAPK kinase, with IC₅₀ values as low as 0.18 µM.[13]
Caption: Simplified EGFR signaling pathway and the point of intervention for kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validation of potency data, standardized assays are critical. Below are representative protocols for determining enzyme inhibition and cellular antiproliferative activity.
Protocol 1: In Vitro Kinase Inhibition Assay (HTRF® Format)
This protocol describes a common method for measuring direct inhibition of a purified kinase enzyme.
Objective: To determine the IC₅₀ value of a test compound against a specific kinase (e.g., VEGFR-2).
Materials:
Purified recombinant kinase enzyme.
Biotinylated substrate peptide.
ATP solution.
HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho-serine/threonine/tyrosine antibody and Streptavidin-XL665.
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
Test compounds dissolved in DMSO.
Low-volume 384-well assay plates.
Methodology:
Compound Plating: Create a 10-point serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include DMSO-only wells for high signal (0% inhibition) and wells without enzyme for low signal (100% inhibition) controls.
Enzyme Addition: Prepare a solution of the kinase in assay buffer and dispense into all wells except the low signal control.
Reaction Initiation: Prepare a solution containing the biotinylated substrate and ATP in assay buffer. Add this solution to all wells to start the kinase reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).
Detection: Add the HTRF® detection reagents (pre-mixed in detection buffer) to all wells to stop the reaction.
Final Incubation: Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring emission at 665 nm and 620 nm. The ratio of these signals is used to calculate the percentage of inhibition for each compound concentration.
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Experimental workflow for a typical HTRF® kinase inhibition assay.
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
96-well cell culture plates.
Methodology:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Add serial dilutions of the test compound to the wells. Include DMSO-only (vehicle) and untreated controls.
Incubation: Incubate the cells for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of compound concentration and fit the data to determine the IC₅₀ value.
Conclusion and Outlook
This comparative analysis reveals a nuanced picture of two highly valuable scaffolds:
The quinazoline scaffold remains the gold standard for EGFR inhibition, a status supported by numerous approved drugs and direct comparative studies showing superior potency in certain contexts.[1][6] Its well-defined SAR and proven clinical success make it a primary choice when targeting this kinase family.
The thieno[2,3-d]pyrimidine scaffold stands as a powerful and versatile bioisostere. While it may not always outperform quinazoline against EGFR, it has demonstrated exceptional, often superior, potency against other high-value kinase targets like VEGFR-2 and has shown utility in developing multi-targeted inhibitors.[8][9][11] Its distinct physicochemical properties offer medicinal chemists a vital alternative to overcome challenges in ADME or to explore novel SAR.
The choice between these scaffolds is not a matter of universal superiority but one of strategic application. The decision should be driven by the specific biological target, the desired selectivity profile, and the overall drug design strategy. Both quinazoline and thieno[2,3-d]pyrimidine will undoubtedly continue to be cornerstone frameworks in the development of next-generation targeted therapies.
References
Moga, M.A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences. [Link]
Sharma, A., et al. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
ResearchGate. (n.d.). SAR of quinazoline candidates as Src kinase inhibitor. ResearchGate. [Link]
Stanton, L.C., et al. (2022). Synthesis and structure-activity relationships of thieno[2,3-d]pyrimidines as atypical protein kinase C inhibitors to control retinal vascular permeability and cytokine-induced edema. Bioorganic & Medicinal Chemistry. [Link]
Journal of Basic and Clinical Pharmacy. (2011). 3D QSAR studies on a series of Quinazoline derrivatives as tyrosine Kinase (EGFR) inhibitor. Journal of Basic and Clinical Pharmacy. [Link]
Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry. [Link]
El-Sayed, N.A., et al. (2016). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
Hamed, M.M., et al. (2013). Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors: influence of the position 4 substituent. MedChemComm. [Link]
RSC Publishing. (2013). Quinazoline and tetrahydropyridothieno[2,3-d]pyrimidine derivatives as irreversible EGFR tyrosine kinase inhibitors. MedChemComm. [Link]
Frolov, K., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). Molecules. [Link]
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
El-Metwally, S.A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry. [Link]
Bower, M.J., et al. (2013). Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3. Journal of Medicinal Chemistry. [Link]
Haiba, M.E., et al. (2017). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Journal of Chemistry. [Link]
Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
El-Gamal, M.I., et al. (2021). Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors. Bioorganic Chemistry. [Link]
Li, M., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Ragab, F.A.F., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports. [Link]
Popa, D.C., et al. (2026). Anticancer Potential of Thieno[2,3-d]pyrimidine Derivatives in Oral Carcinoma Models. International Journal of Molecular Sciences. [Link]
El-Naggar, A.M., et al. (2024). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents. Scientific Reports. [Link]
El-Sayed, W.A., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Heliyon. [Link]
Semantic Scholar. (n.d.). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Semantic Scholar. [Link]
Sultan, S., et al. (2025). Design, Synthesis and Molecular Docking of New Thieno[2,3‑d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors. Drug Development Research. [Link]
Research Square. (n.d.). New Thieno[2,3-d]pyrimidines as Anticancer VEGFR-2 Inhibitors. Research Square. [Link]
Soth, M., et al. (2014). Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones. Molecules. [Link]
A Comprehensive Guide to the Safe Disposal of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
For Immediate Use by Laboratory and Drug Development Professionals This document provides essential procedural guidance for the proper disposal of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. As a member of the thie...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential procedural guidance for the proper disposal of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one. As a member of the thieno[2,3-d]pyrimidine class of compounds, which are widely explored in medicinal chemistry for their diverse biological activities, this substance requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance.[1][2][3][4][5] The following procedures are grounded in established safety protocols and regulatory standards for chemical waste management.
I. Hazard Assessment and Waste Classification
Before initiating any disposal procedures, a thorough hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one may not always be readily available, the known toxicological profiles of structurally related thienopyrimidine derivatives provide a strong basis for a cautious approach.
Many compounds in this family are classified as harmful if swallowed (Acute Toxicity, Category 4) and can cause skin and eye irritation.[6][7][8][9] Therefore, in the absence of specific data to the contrary, 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one should be handled as a hazardous substance.
Table 1: Waste Classification and Hazard Profile
Parameter
Classification/Guideline
Justification
Waste Type
Hazardous Chemical Waste
Based on the toxicological data of analogous thienopyrimidine compounds.[10]
Primary Hazards
Potential for acute oral toxicity, skin and eye irritation.[6][7][8][9]
Common hazard profile for this class of heterocyclic compounds.
Disposal Route
Licensed Hazardous Waste Vendor
Sink or trash disposal is strictly prohibited.[10][11]
II. Personal Protective Equipment (PPE) and Safety Precautions
Adherence to proper PPE protocols is non-negotiable when handling 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one for disposal.
Table 2: Required Personal Protective Equipment (PPE)
Equipment
Specification
Purpose
Eye Protection
Chemical safety goggles or a face shield.
To protect against accidental splashes or dust.[7][9]
Not generally required for small quantities handled in a well-ventilated area. Use a respirator if creating dust or aerosols.
To prevent inhalation of airborne particles.
All handling of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.
III. Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
A. Waste Segregation and Collection
Do Not Mix Waste Streams : It is critical to avoid mixing 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one waste with other chemical waste streams unless their compatibility is certain.[12] Incompatible materials can lead to dangerous chemical reactions.
Use a Designated Waste Container : Procure a dedicated, chemically compatible container for the collection of solid 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one waste. The original manufacturer's container, if empty, can be a suitable option.[10][12] For liquid waste containing this compound, use a container designed for liquids.[12]
Labeling : Immediately upon adding the first quantity of waste, affix a "HAZARDOUS WASTE" label to the container.[10][12] The label must clearly state the full chemical name: "5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one" and an approximate concentration and quantity. Do not use abbreviations or chemical formulas.[13]
B. Storage of Hazardous Waste
Secure Containment : Ensure the waste container is always tightly sealed, except when adding waste.[12][13] This prevents the release of vapors and reduces the risk of spills.
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA, which should be at or near the point of waste generation.[10][14] The SAA must be under the control of laboratory personnel.
Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
Segregation from Incompatibles : Store the waste container away from incompatible materials, such as strong oxidizing agents, acids, and bases.[8][14]
C. Disposal of Empty Containers
Triple Rinsing : Chemical containers that held 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one are not considered empty until they have been triple-rinsed.[13][14]
Rinsate Collection : The solvent used for rinsing (e.g., acetone, ethanol) must be collected and disposed of as hazardous waste.[13][14] Add the rinsate to a designated liquid hazardous waste container.
Container Defacing : Before disposing of the rinsed container in the appropriate solid waste stream (e.g., glass or plastic recycling), completely deface or remove the original label to prevent any confusion.[14]
D. Arranging for Final Disposal
Contact Environmental Health and Safety (EHS) : Your institution's EHS department is responsible for the final disposal of hazardous waste.[12]
Schedule a Pickup : Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the contents of the waste container.[12]
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
Caption: Disposal decision workflow for 5-Ethyl-6-methylthieno[2,3-d]pyrimidin-4(3H)-one.
References
American Chemical Society. Hazardous Waste and Disposal. [Link]
Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
MDPI. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. [Link]
PMC. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. [Link]
PMC. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. [Link]
Organic & Biomolecular Chemistry. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. [Link]
IJRPR. “Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications”. [Link]
ResearchGate. The results of the target thieno[2,3-d]pyrimidines 3, 4a-l, 5 and the... [Link]
Google Patents. EP2886545B1 - New thienopyrimidine derivatives, a process for their preparation and pharmaceutical compositions containing them.